molecular formula C12H16N2O4 B2746199 Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate CAS No. 847468-43-3

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

Cat. No. B2746199
CAS RN: 847468-43-3
M. Wt: 252.27
InChI Key: LOEFKEWWKKUCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is a chemical compound with the molecular formula C12H16N2O4 . It has a molecular weight of 252.27 . The IUPAC name for this compound is propyl 4-(2-hydrazino-2-oxoethoxy)benzoate . The InChI code for this compound is 1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) .


Molecular Structure Analysis

The molecular structure of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate is represented by the InChI code 1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Herbicide Research and Environmental Fate

Propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate, known as ZJ0273, is a broad-spectrum herbicide used for weed control, particularly in oilseed rape in China. Research has focused on the synthesis of mono-labeled and dual-labeled ZJ0273 for use as radiotracers in studies on metabolism, mode of action, environmental behavior, and fate of the herbicide. These studies involve tracing the compound in agricultural environments to understand its degradation, persistence, and impact on non-target species (Yang, Ye, & Lu, 2008).

Polymer Research for Optical Storage

In polymer research, compounds with similar functional groups have been synthesized for applications in reversible optical storage. For instance, a study on azo polymers, which share a similar complexity in chemical structure, explores the cooperative motion of polar side groups in amorphous polymers. This research has implications for the development of materials with photoinduced birefringence, relevant for optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Biomedical Applications

Derivatives of compounds with hydrazino groups have been evaluated for their biofilm inhibition, antioxidant, and mutagenic activities. This research suggests potential biomedical applications, such as developing new treatments for infections caused by biofilm-forming bacteria and designing antioxidants for therapeutic use (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).

Environmental Microbiology

Environmental microbiology studies have identified bacteria capable of degrading herbicides similar to Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate. For example, a strain of Amycolatopsis sp. M3-1 was found to degrade the herbicide ZJ0273, offering insights into biological remediation techniques for removing herbicide residues from the environment (Cai, Chen, Wang, He, Wang, Zhao, & Ye, 2012).

properties

IUPAC Name

propyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEFKEWWKKUCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate

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